2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
Description
2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-28-17-9-7-8-16(14-17)21-15-19(18-10-3-4-11-20(18)25-21)23(27)26-22-12-5-6-13-24-22/h3-15H,2H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFQZXARULYMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 3-ethoxybenzaldehyde: This can be achieved by the ethylation of 3-hydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-ethoxyphenylacetic acid: The 3-ethoxybenzaldehyde is then subjected to a Grignard reaction with methylmagnesium bromide, followed by oxidation to yield 3-ethoxyphenylacetic acid.
Synthesis of 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid: This involves the cyclization of 3-ethoxyphenylacetic acid with o-aminobenzoyl chloride in the presence of a base such as triethylamine.
Formation of this compound: The final step involves the coupling of 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with 2-aminopyridine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- 2-(3-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
- 2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-3-carboxamide
Uniqueness
2-(3-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
